molecular formula C16H11Cl2N3 B2618353 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline CAS No. 478258-68-3

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline

Número de catálogo: B2618353
Número CAS: 478258-68-3
Peso molecular: 316.19
Clave InChI: REPNBYATQRWIGQ-KEBDBYFISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is a chemical compound with the molecular formula C16H11Cl2N3 This compound is known for its unique structure, which includes a quinoline ring and a hydrazone linkage to a dichlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline typically involves the condensation reaction between 8-hydroxyquinoline and 2,3-dichlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

  • 8-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline
  • 4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline

Uniqueness

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is unique due to its specific dichlorophenyl substitution pattern and the presence of a quinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline is a hydrazone compound that has garnered significant attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a quinoline ring system linked to a hydrazone moiety, which is known for its reactivity and biological significance. Its molecular formula is C16H13Cl2N3C_{16}H_{13}Cl_2N_3, and it possesses unique structural characteristics that contribute to its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The compound's ability to form stable complexes with metal ions may also play a role in its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
  • Biofilm Inhibition: It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.220.575
Staphylococcus epidermidis0.250.670

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various pathways.

Research Highlights:

  • Cell Line Studies: In vitro studies on cancer cell lines revealed significant cytotoxicity with IC50 values exceeding 60 μM, suggesting a potential therapeutic window .
  • Mechanistic Insights: The compound was shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively, indicating its role in disrupting critical cellular processes .

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial activity of various hydrazone derivatives, including the target compound. The results highlighted that the derivatives exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
  • Cytotoxicity Assessment:
    In a recent study focusing on the cytotoxic effects of hydrazones on cancer cell lines, the compound displayed promising results in inducing cell death while maintaining low toxicity levels in non-cancerous cells.

Q & A

Basic Research Questions

Q. What are the key structural features of 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline, and how do they influence its reactivity?

The compound combines a quinoline core with a hydrazone-linked 2,3-dichlorophenyl group. The quinoline moiety (a bicyclic system with a pyridine ring fused to a benzene ring) provides π-conjugation and basicity, while the hydrazone group (–NH–N=CH–) introduces tautomerism and potential chelation sites. The 2,3-dichlorophenyl substituent enhances lipophilicity and steric bulk, which may affect binding interactions. Structural characterization via NMR, IR, and X-ray crystallography is critical to confirm the (E)-configuration of the hydrazone and planarity of the system .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

A typical route involves:

Quinoline functionalization : Introduce a hydrazine group at position 8 via nucleophilic substitution or coupling.

Hydrazone formation : React 8-hydrazinylquinoline with 2,3-dichlorobenzaldehyde under acidic conditions (e.g., acetic acid) to form the hydrazone.
Key considerations :

  • Control reaction temperature (25–60°C) to avoid side reactions like oxidation or isomerization.
  • Use anhydrous solvents (e.g., ethanol or DMF) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate the (E)-isomer, as (Z)-isomers may form under certain conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H/13C NMR to confirm hydrazone tautomerism and substituent positions. The NH proton typically appears as a broad singlet (δ 10–12 ppm).
  • IR : Stretching bands for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm hydrazone formation.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns from chlorine atoms.
  • X-ray crystallography : Resolves spatial arrangement, particularly the (E)-configuration of the hydrazone .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or charge distribution relevant to ligand-protein interactions.
  • Molecular docking : Screens against target proteins (e.g., kinases or antimicrobial targets) using software like AutoDock Vina. Adjust protonation states of the quinoline nitrogen and hydrazone group to match physiological pH.
  • MD simulations : Assess stability of ligand-receptor complexes over time. Validate with experimental IC50 values or binding assays .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Conflicting data (e.g., microwave vs. conventional heating efficiencies) require systematic optimization:

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions.
  • Mechanistic studies : Use in situ IR or NMR to track intermediate formation. For example, microwave heating may accelerate cyclocondensation by promoting imine geometry favorable for ring closure .
  • Cross-validation : Compare results with literature using identical starting materials and analytical methods .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Test polar aprotic (DMSO, DMF) vs. non-polar (hexane, toluene) solvents for slow evaporation.
  • Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice formation.
  • Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal quality.
  • Halogen bonding : Leverage chlorine atoms to form interactions with electron-rich moieties in the crystal lattice .

Q. How can in silico methods predict toxicity or metabolic pathways for this compound?

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, cytochrome P450 metabolism, and hepatotoxicity.
  • Metabolite identification : Simulate phase I/II metabolism (e.g., oxidation of the hydrazone or glucuronidation of the quinoline ring) using software such as Meteor.
  • Toxicophore mapping : Check for structural alerts (e.g., hydrazines linked to mutagenicity) .

Q. Methodological Guidance Tables

Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature40–60°CIn situ FTIR
SolventAnhydrous ethanolHPLC (C18 column)
Catalystp-TsOH (5 mol%)TLC (Rf = 0.3 in EtOAc/Hexane)

Table 2. Computational Tools for Activity Prediction

ToolApplicationReference
AutoDock VinaProtein-ligand docking
Gaussian 09DFT calculations
SwissADMEADMET profiling

Propiedades

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-13-7-1-5-12(15(13)18)10-20-21-14-8-2-4-11-6-3-9-19-16(11)14/h1-10,21H/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNBYATQRWIGQ-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C(=CC=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C(=CC=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.